REACTION_CXSMILES
|
[CH:1]([N:4]([CH3:12])[C:5]([N:7]1[CH:11]=[CH:10][N:9]=[CH:8]1)=[O:6])([CH3:3])[CH3:2].[C:13](#N)C.[I:16]C>>[I-:16].[CH:1]([N:4]([CH3:12])[C:5]([N:7]1[CH:11]=[CH:10][N+:9]([CH3:13])=[CH:8]1)=[O:6])([CH3:3])[CH3:2] |f:3.4|
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Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(=O)N1C=NC=C1)C
|
Name
|
|
Quantity
|
29 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.817 mL
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Type
|
reactant
|
Smiles
|
IC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
[I-].C(C)(C)N(C(=O)N1C=[N+](C=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |